1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid
Beschreibung
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound featuring a Fmoc (9H-fluoren-9-ylmethoxycarbonyl) -protected piperidine moiety linked to a pyrazole ring with a carboxylic acid substituent. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions . This compound’s structure combines rigidity from the piperidine ring with the aromaticity of pyrazole, making it a versatile intermediate in medicinal chemistry and drug discovery, particularly for constructing peptidomimetics or enzyme inhibitors.
Eigenschaften
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c28-23(29)22-11-14-27(25-22)16-9-12-26(13-10-16)24(30)31-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,11,14,16,21H,9-10,12-13,15H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNOPFHLIBIAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CC(=N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059971-10-5 | |
| Record name | 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the piperidine ring: This step involves the reaction of the pyrazole derivative with a piperidine precursor, often through nucleophilic substitution or addition reactions.
Attachment of the Fmoc group: The fluorenylmethoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring. This is typically done using Fmoc-Cl in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides (for nucleophilic substitution) and Lewis acids (for electrophilic substitution).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the active amine group, which can then participate in various biochemical pathways. The pyrazole ring may interact with metal ions or other biomolecules, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Pyrazole/Triazole Cores
Key Observations:
- Core Heterocycle: Pyrazole-based compounds (e.g., target molecule) exhibit planar aromaticity, favoring π-π stacking in protein binding, whereas triazole derivatives (e.g., ) are often used in click chemistry due to their stability and reactivity with alkynes.
- Substituent Position: Piperidine at position 4 (target compound) vs. position 3 (e.g., ) alters spatial orientation, impacting interactions with biological targets.
- Functional Groups: The -COOH group enables conjugation with amines or alcohols, while fluorinated derivatives (e.g., ) enhance metabolic stability and bioavailability.
Modifications on the Piperidine Ring
Key Observations:
Ester vs. Carboxylic Acid Derivatives
Key Observations:
Biologische Aktivität
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid is a compound featuring a complex structure that includes a pyrazole ring, a carboxylic acid group, and a piperidine moiety. These structural components suggest potential biological activities, particularly in the realms of antimicrobial and antimalarial properties. This article reviews the biological activity of this compound, synthesizing available data from various studies.
- Molecular Formula : C24H23N3O4
- Molecular Weight : 417.46 g/mol
- CAS Number : 2091853-19-7
Biological Activity Overview
The biological activity of compounds similar to 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid has been explored in various studies. While specific research on this exact compound is limited, its structural analogs and related pyrazole derivatives have demonstrated significant biological activities.
Antimicrobial Activity
Research indicates that pyrazole derivatives often exhibit antimicrobial properties. For instance, studies on related compounds have shown:
- Dose-dependent antimicrobial effects : Higher concentrations generally yield greater antimicrobial activity against various bacterial strains .
- Minimum Inhibitory Concentration (MIC) : Some derivatives have been reported to have MIC values as low as 12.5 mg/mL against specific bacteria like Bacillus subtilis .
Antimalarial Activity
The potential antimalarial activity of pyrazole derivatives has also been documented:
- In vitro studies : Compounds similar to 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid have shown effectiveness against chloroquine-resistant strains of Plasmodium falciparum .
- In vivo studies : Animal models treated with these compounds displayed significant improvements in packed cell volume (PCV), indicating potential as antimalarial agents .
Case Studies and Research Findings
While direct studies on the specific compound are scarce, related research provides insights into its potential applications:
Study 1: Synthesis and Evaluation of Pyrazole Derivatives
A study synthesized several pyrazole derivatives and evaluated their antimicrobial and antimalarial activities. The findings suggested that:
- Compounds with nitrogen and sulfur functionalities exhibited enhanced activity against Plasmodium falciparum.
- The incorporation of metal complexes increased the efficacy of the ligands in antimicrobial assays .
Study 2: Antimicrobial Properties of Related Compounds
Another investigation focused on the antimicrobial properties of structurally similar compounds:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Pyrazole Derivative A | Bacillus subtilis | 12.5 |
| Metal Complex B | Staphylococcus aureus | 25 |
These results underscore the potential for developing new antimicrobial agents based on the pyrazole framework.
Q & A
Q. What are the common synthetic routes for preparing this compound, and what are critical steps for ensuring purity?
The synthesis typically involves:
Fmoc Protection : The piperidine nitrogen is protected using 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) to prevent unwanted side reactions during subsequent steps .
Cyclization : Formation of the pyrazole ring via cyclization reactions under controlled conditions (e.g., using NaH in DMF) .
Purification : Chromatography (HPLC or flash column) is critical to achieve >95% purity, as impurities can interfere with downstream biological assays .
Q. Which analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : 1H/13C NMR confirms structural integrity, particularly stereochemistry and Fmoc-group retention .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 418.453 vs. theoretical) .
- HPLC : Assess purity and monitor stability under varying pH/temperature conditions .
Q. What are the primary research applications of this compound?
- Peptide Synthesis : The Fmoc group enables temporary protection of amines during solid-phase peptide synthesis (SPPS), facilitating complex peptide assembly .
- Enzyme Inhibition Studies : The pyrazole and piperidine moieties suggest potential interactions with enzymes like kinases or proteases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Key factors include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require inert atmospheres to prevent hydrolysis .
- Temperature Control : Maintaining 0–25°C during Fmoc deprotection (using piperidine) minimizes side reactions .
- Catalyst Screening : Transition metals (e.g., Pd/C) may accelerate cyclization but require rigorous post-reaction purification .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Purity Verification : Reanalyze compound batches via HPLC to rule out degradation products .
- Assay Reproducibility : Validate protocols (e.g., enzyme inhibition assays) using positive controls like staurosporine for kinase studies .
- Structural Confirmation : X-ray crystallography or 2D-NMR can identify stereochemical discrepancies impacting activity .
Q. What strategies mitigate instability during long-term storage?
Q. How can computational modeling predict interactions with biological targets?
Q. What modifications to the pyrazole ring could enhance bioactivity?
- Substituent Addition : Introducing electron-withdrawing groups (e.g., –CF₃) at the 5-position may improve binding affinity to hydrophobic enzyme pockets .
- Ring Expansion : Replacing pyrazole with imidazole or triazole alters hydrogen-bonding patterns, as seen in analogs with improved IC₅₀ values .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
